molecular formula C14H13NO3S4 B2791218 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2210141-05-0

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2791218
CAS RN: 2210141-05-0
M. Wt: 371.5
InChI Key: VDCGDEYYQKVAKQ-UHFFFAOYSA-N
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Description

“N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is a complex organic compound that contains the thiophene moiety. Thiophene is a five-membered heterocyclic aromatic compound with one sulfur and four carbon atoms . The compound also contains the bithiophene moiety, which is a fused, bicyclic, and electron-rich heterocycle . The compound also includes a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is complex, involving multiple rings and functional groups. The thiophene and bithiophene moieties are five-membered rings containing one sulfur atom and four carbon atoms . The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .


Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Scientific Research Applications

Organic Semiconductors

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: has shown promise in the development of organic semiconductors. The compound’s unique structure, featuring multiple thiophene rings, enhances its electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). These applications benefit from the compound’s high charge mobility and stability under various environmental conditions .

Organic Light-Emitting Diodes (OLEDs)

The compound’s ability to emit light when an electric current is applied makes it a valuable component in OLED technology. Its thiophene-based structure contributes to efficient electroluminescence, which is crucial for the development of high-performance OLED displays and lighting systems. Research has focused on optimizing the compound’s luminescent properties to improve the brightness and efficiency of OLED devices .

Anticancer Agents

Thiophene derivatives, including N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide , have been investigated for their potential anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for anticancer drug development. Studies have shown that modifying the thiophene structure can enhance its selectivity and potency against various cancer cell lines .

Anti-Inflammatory Agents

The anti-inflammatory properties of thiophene derivatives are well-documented, and N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is no exception. This compound has been studied for its ability to inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). These properties make it a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Agents

Research has also explored the antimicrobial potential of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide . The compound’s structure allows it to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi. This makes it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are valued for their corrosion-inhibiting properties. N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide can form protective films on metal surfaces, preventing oxidation and corrosion. This application is particularly important in the protection of pipelines, machinery, and other metal structures in harsh environments .

Organic Solar Cells

The compound’s ability to absorb light and convert it into electrical energy makes it a valuable component in organic solar cells. Its thiophene-based structure enhances the efficiency of light absorption and charge separation, which are critical for the performance of solar cells. Research is ongoing to optimize the compound’s properties for use in next-generation photovoltaic technologies .

Voltage-Gated Sodium Channel Blockers

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: has been studied for its potential as a voltage-gated sodium channel blocker. This application is particularly relevant in the development of new anesthetics and treatments for conditions such as epilepsy and chronic pain. The compound’s ability to modulate sodium channels can help in the design of more effective and selective therapeutic agents .

These diverse applications highlight the versatility and potential of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide in various fields of scientific research and industrial development.

Springer

Future Directions

Thiophene and its derivatives, including “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, have numerous applications in various research areas. They are promising semiconducting materials and have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . Future research could focus on exploring new synthetic methods, investigating their biological activities, and developing new applications in (opto)electronics .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S4/c16-11(8-15-22(17,18)14-2-1-6-20-14)13-4-3-12(21-13)10-5-7-19-9-10/h1-7,9,11,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCGDEYYQKVAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

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